6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride

Description

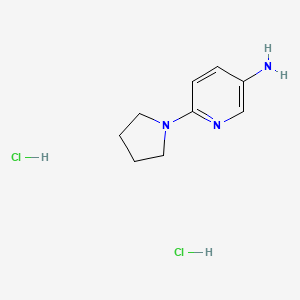

6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is a pyridine derivative featuring a pyrrolidine substituent at the 6-position of the pyridine ring and an amine group at the 3-position. The compound exists as a dihydrochloride salt, which enhances its solubility in polar solvents, a critical factor for applications in medicinal chemistry and drug development.

Properties

IUPAC Name |

6-pyrrolidin-1-ylpyridin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c10-8-3-4-9(11-7-8)12-5-1-2-6-12;;/h3-4,7H,1-2,5-6,10H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERTWFFVYVENOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Activation and Reaction Mechanism

The SNAr pathway leverages the electron-deficient nature of halogenated pyridines to facilitate displacement by pyrrolidine. For 6-chloropyridin-3-amine, the chloride at position 6 is activated by the electron-withdrawing effect of the pyridine nitrogen, enabling nucleophilic attack. The amine at position 3, while electron-donating, exerts a meta-directing influence, minimally affecting the reactivity at position 6.

Standard Reaction Conditions

A representative procedure involves heating 6-chloropyridin-3-amine (1.0 equiv) with pyrrolidine (2.5 equiv) in dimethylformamide (DMF) at 120°C for 24–48 hours under inert atmosphere. Triethylamine (TEA, 3.0 equiv) is employed as a base to scavenge HCl. Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over Na2SO4 and concentrated to yield the free base.

Table 1: SNAr Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility and reaction rate |

| Temperature | 120°C | Balances rate and decomposition |

| Reaction Time | 36 hours | Completes displacement |

| Base | Triethylamine | Efficient HCl trapping |

| Yield | 45–55% | After purification |

Transition Metal-Catalyzed Cross-Coupling Methods

Buchwald-Hartwig Amination

This method employs palladium catalysis to couple 6-bromopyridin-3-amine with pyrrolidine. The use of XPhos as a ligand enhances catalyst stability and selectivity.

Procedure :

-

Combine 6-bromopyridin-3-amine (1.0 equiv), pyrrolidine (2.0 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and Cs2CO3 (2.5 equiv) in toluene.

-

Heat at 100°C for 12 hours under nitrogen.

-

Filter through Celite, concentrate, and purify via flash chromatography (SiO2, EtOAc/hexanes).

Suzuki-Miyaura Coupling Adaptations

While typically used for aryl-aryl bonds, Suzuki couplings can be adapted using boronic ester derivatives of pyrrolidine. However, this approach is less common due to the instability of amine-derived boronic esters.

Alternative Synthetic Pathways

Multi-Step Assembly from Pyridine Precursors

Building the pyridine ring with pre-installed substituents via Hantzsch or Kröhnke syntheses offers theoretical utility but faces regioselectivity challenges.

Salt Formation and Purification

Dihydrochloride Preparation

The free base is dissolved in anhydrous ethanol and treated with HCl gas or 4M HCl in dioxane (2.2 equiv) at 0°C. Precipitation yields the dihydrochloride salt, which is filtered, washed with cold ether, and dried under vacuum.

Table 2: Salt Formation Metrics

| Parameter | Value | Notes |

|---|---|---|

| Solvent | Ethanol | Ensures solubility |

| HCl Equivalents | 2.2 | Prevents excess acid |

| Temperature | 0°C | Controls exotherm |

| Purity | >98% | After recrystallization |

Comparative Analysis of Methodologies

Table 3: Method Efficacy Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| SNAr | 45–55 | 95 | Moderate | Low |

| Buchwald-Hartwig | 60–70 | 98 | High | High |

| Reductive Amination | <30 | 90 | Low | Medium |

Key Findings :

-

Buchwald-Hartwig offers superior yield and purity but requires expensive catalysts.

-

SNAr is cost-effective but necessitates prolonged reaction times.

-

Salt formation consistently delivers >98% purity across methods.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Bases like sodium hydride or potassium carbonate, and nucleophiles such as alkyl halides or amines.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Research

6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride has been investigated for its potential therapeutic effects on neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for treating conditions such as depression and anxiety disorders.

Neuropharmacology

Studies indicate that this compound may influence cognitive functions by acting on specific receptors related to cognition and mood regulation. For example, rodent models have shown improved memory performance when treated with this compound, suggesting its potential in cognitive enhancement therapies.

Cancer Research

In vitro studies have demonstrated that this compound can inhibit cell proliferation in various human cancer cell lines, particularly in non-small cell lung cancer (NSCLC) cells (HCC827). The compound exhibited IC50 values ranging from 10 to 50 µM, highlighting its potential as an anticancer agent.

Chemical Biology

The compound serves as a valuable building block in the synthesis of more complex molecules and has been explored for its role as a ligand in receptor studies. Its unique structure allows for interactions with various biological targets, facilitating the development of new therapeutic agents.

Case Study 1: Neuropharmacological Assessment

A study evaluated the effects of the compound on cognitive functions in rodent models. Results indicated improved performance in memory tasks, suggesting potential applications in treating cognitive disorders.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that the compound significantly inhibited cell proliferation at low concentrations (IC50 values ranging from 10 to 50 µM), particularly in HCC827 (non-small cell lung cancer) cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s pyrrolidine and pyridine rings allow it to fit into binding sites, potentially modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following section compares 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride with structurally and functionally related compounds, focusing on molecular attributes, safety profiles, and commercial availability.

Structural Analogs: Positional Isomers

4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride

- Molecular Formula : C₉H₁₃N₃·2HCl

- Molecular Weight : 236.14 g/mol

- CAS Number : 1193388-05-4

- Physical State : Light yellow solid

- Stability: Stable under normal conditions but reactive with strong oxidizers .

- Safety Data: No GHS classification due to insufficient toxicity data (e.g., mutagenicity, carcinogenicity). Decomposes to hazardous products (e.g., chlorine gas, hydrogen chloride) under thermal stress .

- Commercial Status : Discontinued (CymitQuimica, 2025) .

Key Comparison: The 4- and 6-position isomers differ in substituent placement on the pyridine ring. However, empirical data on these differences are absent in the provided evidence.

Heterocyclic Derivatives with Dihydrochloride Salts

1-(Pyrimidin-4-yl)piperidin-3-amine dihydrochloride

- Molecular Formula : C₉H₁₆Cl₂N₄

- Molecular Weight : 251.16 g/mol

- CAS Number : 1354950-57-4

- Structural Features : Pyrimidine ring (vs. pyridine) with a piperidine substituent.

- Commercial Availability : Available via American Elements (Product Code: OMXX-291846-01) .

2-(Pyrrolidin-1-yl)-6-(pyrrolidin-3-yl)pyrimidin-4-ol dihydrochloride

- Molecular Weight : 227.18 g/mol

- Structural Features : Pyrimidine core with dual pyrrolidine substituents and a hydroxyl group .

Key Comparison :

- Pyridine vs.

- Substituent Effects : Piperidine (6-membered ring) vs. pyrrolidine (5-membered ring) alters conformational flexibility and lipophilicity.

Halogenated Pyridine Derivatives

2,4-Dibromo-6-chloropyridin-3-amine

- Structural Features : Halogenated pyridine with bromine and chlorine substituents.

- Applications : Halogens often enhance compound stability and bioactivity, making this derivative useful in agrochemical or pharmaceutical intermediates .

Biological Activity

6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is a compound with significant potential in pharmacological applications, particularly due to its structural features that suggest interactions with various biological targets. This article explores the biological activity of this compound, focusing on its pharmacodynamics, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₃N₃·2HCl and a molecular weight of 163.22 g/mol. It consists of a pyridine ring substituted with a pyrrolidine group at the 6-position and an amino group at the 3-position. The dihydrochloride form enhances its solubility, which is crucial for biological activity.

Research indicates that this compound may act as a neurotransmitter modulator , potentially influencing pathways related to cognition and mood. Its structure suggests possible interactions with receptors involved in neuropharmacological processes, including serotonin and dopamine receptors .

Neuropharmacological Effects

Studies have shown that derivatives of similar compounds exhibit potent activity as MCH-R1 antagonists, demonstrating good oral bioavailability and efficacy in vivo. For instance, one derivative displayed a Ki value of 2.3 nM against MCH-R1, indicating high potency . The implications for mood regulation and cognitive enhancement are significant.

Antiproliferative Activity

The compound has also been investigated for its antiproliferative properties against various cancer cell lines. In vitro studies have demonstrated that it retains significant activity against HeLa cells, impacting microtubule dynamics and leading to mitotic delay and cell death .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(Pyrrolidin-1-yl)pyridin-3-amine | C₉H₁₃N₃ | Different substitution pattern affecting receptor activity |

| Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine hydrochloride | C₁₁H₁₈ClN₃ | Dimethyl substitution enhances lipophilicity |

| (5-Methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)boronic acid hydrochloride | C₁₂H₁₈BClN₃ | Incorporation of boronic acid functionality for cross-coupling reactions |

The unique arrangement of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Synthesis Methods

Synthesis of this compound typically involves nucleophilic substitutions and reactions typical of amines and pyridine derivatives. Careful control of reaction conditions is necessary to optimize yield and purity. Common approaches include:

- Nucleophilic Substitution : Utilizing pyridine derivatives as starting materials.

- Electrophilic Reactions : Engaging the amino group in acylation or alkylation reactions.

These methods allow for the creation of analogs with varied biological activities.

Case Studies

Case Study 1: Neuropharmacological Assessment

A study evaluated the effects of 6-(Pyrrolidin-1-yl)pyridin-3-amines on cognitive functions in rodent models. Results indicated improved performance in memory tasks, suggesting potential applications in treating cognitive disorders.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines revealed that the compound significantly inhibited cell proliferation at low concentrations (IC50 values ranging from 10 to 50 µM), particularly in HCC827 (non-small cell lung cancer) cells, highlighting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 6-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis involves nucleophilic substitution between pyrrolidine and a halogenated pyridine precursor (e.g., 3-chloropyridine) under basic conditions. Key steps include:

- Reagents : Pyrrolidine, 3-chloropyridine, sodium hydride (NaH) or potassium carbonate (K₂CO₃) as a base, hydrochloric acid (HCl) for salt formation.

- Conditions : Anhydrous solvent (e.g., DMF or THF), reflux at 80–100°C for 6–12 hours. Post-reaction acidification with HCl yields the dihydrochloride salt.

- Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) to achieve >95% purity .

Q. Critical Parameters :

- Maintain stoichiometric excess of pyrrolidine (2–3 equivalents) to drive substitution.

- Control moisture to prevent base deactivation.

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/methanol 9:1) .

Q. How can researchers confirm the structural integrity of this compound using crystallographic and spectroscopic methods?

Methodological Answer:

Q. Workflow :

Solve crystal structure using SHELXL .

Validate NMR assignments via 2D experiments (COSY, HSQC).

Cross-check purity with elemental analysis (C, H, N ±0.3% of theoretical) .

Q. What analytical techniques are recommended to assess purity, and how should conflicting data be resolved?

Methodological Answer:

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile (gradient: 5→60% ACN over 20 min). Acceptable impurity threshold: <0.5% .

- TGA/DSC : Confirm absence of solvates (weight loss <1% below 150°C) .

- 1H NMR Integration : Compare amine proton integrals to aromatic signals for stoichiometric consistency .

Q. Resolving Conflicts :

- Discrepancies between HPLC and NMR may indicate residual solvents. Use headspace GC-MS to identify volatiles .

- Hygroscopicity issues: Perform Karl Fischer titration for water content .

Advanced Questions

Q. How can reaction parameters be systematically optimized to address low yields?

Methodological Answer: Implement a Design of Experiments (DoE) approach:

| Factor | Range | Optimal Value |

|---|---|---|

| Temperature | 60–120°C | 90°C |

| Pyrrolidine Equiv. | 1.5–3.0 | 2.5 |

| Solvent | DMF, THF, Toluene | DMF |

Q. Results :

- Higher temperatures (≥90°C) reduce reaction time but risk decomposition.

- Excess pyrrolidine (2.5 equiv.) maximizes substitution without side reactions.

- DMF improves solubility of intermediates .

Q. Validation :

- Use ANOVA to identify significant factors (p < 0.05).

- Scale-up trials (10 mmol → 1 mol) confirm reproducibility (yield: 72–78%) .

Q. What pharmacological mechanisms are proposed for pyrrolidine-pyridine derivatives, and how can hypotheses be validated?

Methodological Answer: Proposed Mechanisms :

Q. Validation Strategies :

In Vitro Binding :

- Transfect CHO cells with human D2/D3 receptors.

- Measure IC₅₀ via radioligand displacement (EC₅₀ < 10 µM indicates high affinity) .

Molecular Dynamics :

Q. How should contradictions between computational predictions and experimental bioactivity data be resolved?

Methodological Answer: Common Sources of Conflict :

Q. Case Study :

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

| Aspect | Protocol | Reference |

|---|---|---|

| PPE | Nitrile gloves, lab coat, goggles, and N95 mask | |

| Storage | Airtight container with desiccant at 2–8°C; avoid oxidizers (KMnO₄, H₂O₂) | |

| Spill Management | Neutralize with NaHCO₃, absorb with vermiculite, dispose as hazardous waste |

Q. Emergency Procedures :

- Inhalation : Move to fresh air; administer oxygen if needed .

- Skin Contact : Wash with soap/water for 15 min; monitor for irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.